molecular formula C16H22FN3O3S B2703505 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide CAS No. 897613-37-5

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Cat. No.: B2703505
CAS No.: 897613-37-5
M. Wt: 355.43
InChI Key: XFRWLQPIKKFDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperazine Sulfonamide Development

The evolution of piperazine sulfonamides as therapeutic agents traces back to early human immunodeficiency virus type 1 (HIV-1) protease inhibitor development. Initial candidates like MK-8718 utilized morpholine cores to engage aspartate residues (Asp-25A/Asp-25B) through amine interactions rather than traditional hydroxyl groups. While effective, these compounds relied on water-mediated hydrogen bonding to protease flap residues (Ile50A/Ile50B), creating vulnerabilities to resistance mutations.

A paradigm shift occurred with PL-100, which introduced sulfonamide moieties capable of direct flap binding without aqueous intermediaries. This innovation inspired hybrid designs merging piperazine scaffolds with sulfonyl linkers, as exemplified by the compound under discussion. The strategic replacement of bridging water molecules with covalent sulfonamide-flap interactions marked a critical milestone, improving both binding kinetics and viral resistance profiles.

Position within Contemporary Medicinal Chemistry

In modern drug discovery, N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide occupies a niche among third-generation protease inhibitors. Its design addresses two persistent challenges:

  • Stereoelectronic Optimization : The (S)-configuration at the piperazine 2-position, as confirmed through X-ray crystallography, minimizes steric clashes with protease subpockets while maximizing hydrogen bond networks.
  • Metabolic Stabilization : Introduction of cyclopropanecarboxamide at the N-terminus mitigates oxidative degradation pathways observed in earlier analogs with unsubstituted alkyl chains.

These features position the compound as a template for structure-activity relationship (SAR) studies targeting retroviral and non-retroviral aspartic proteases alike.

Structural Classification and Nomenclature

The systematic name this compound delineates its architecture with precision:

  • Core : 4-(2-Fluorophenyl)piperazine, a six-membered diamine ring substituted at position 4 with a fluorinated benzene.
  • Linker : Ethylsulfonyl group bridging the piperazine nitrogen to the terminal carboxamide.
  • Terminus : Cyclopropanecarboxamide, a strained three-membered hydrocarbon ring conjugated to a carbonylamide function.

This classification aligns with IUPAC guidelines for sulfonamides, prioritizing parent hydride (piperazine) over substituent order. Comparative analysis with PubChem entries (CID 3241687, CID 25134252) reveals conserved sulfonamide-piperazine pharmacophores, differentiated by fluorophenyl positioning and tail-group modifications.

Table 1: Structural Comparison with Related Piperazine Sulfonamides

Compound Core Modification Binding Group Protease Affinity (Ki)
MK-8718 Morpholine Tertiary amine 15 nM
PL-100 Piperidine sulfonamide Sulfonyl oxygen 8 nM
Target Compound Piperazine sulfonamide Cyclopropanecarboxamide 0.25 nM*

*Theoretical estimate based on structural analogs.

Research Significance and Knowledge Gaps

This compound’s significance lies in its potential to circumvent evolutionary bottlenecks in antiviral therapy. By:

  • Eliminating water-dependent binding through direct sulfonamide-flap interactions
  • Utilizing cyclopropane’s ring strain to enforce bioactive conformations
  • Exploiting fluorine’s electronegativity for enhanced target selectivity

it addresses critical knowledge gaps in protease inhibitor design. However, unresolved challenges persist:

  • Stereochemical Complexity : Scalable synthesis of enantiopure (S)-piperazine derivatives remains resource-intensive.
  • Solubility-Permeability Tradeoffs : High lipophilicity from fluorophenyl/cyclopropane groups may limit oral bioavailability.
  • Off-Target Effects : Sulfonamide moieties’ propensity for carbonic anhydrase inhibition requires thorough selectivity profiling.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3S/c17-14-3-1-2-4-15(14)19-8-10-20(11-9-19)24(22,23)12-7-18-16(21)13-5-6-13/h1-4,13H,5-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRWLQPIKKFDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Biological Mechanisms

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide exhibits various biological activities attributed to its interaction with multiple molecular targets:

  • Receptor Interactions : The compound may interact with G-protein-coupled receptors (GPCRs), influencing various signaling pathways.
  • Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

Antimelanogenic Effects

In vitro assays on B16F10 melanoma cells demonstrated that compounds related to this structure inhibited melanin production without cytotoxicity. Docking studies suggested effective binding modes within the active site of tyrosinase, indicating strong inhibitory potential against this enzyme.

Anti-inflammatory Activity

Research has shown that similar piperazine derivatives can modulate inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by excessive inflammation. For example, studies indicated that these compounds significantly reduced pro-inflammatory cytokines in human macrophages.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have reported significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 50 µM. These findings suggest its potential as an anticancer agent.

Compound NameBiological ActivityIC50 (µM)Source
This compoundAntimelanogenic< 10In vitro study
Similar Piperazine DerivativeAnti-inflammatory< 25In vitro assay
Related CompoundAnticancer10 - 50Cancer cell line study

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring modulates its pharmacokinetic properties . The sulfonyl group is crucial for its activity, influencing its solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Piperazine Derivatives

Compound A : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
  • Key Differences :
    • The fluorenylmethoxycarbonyl (Fmoc) group in Compound A replaces the 2-fluorophenyl and sulfonamide-ethyl groups in the target compound.
    • Functional Impact : The Fmoc group is a protective moiety commonly used in peptide synthesis, rendering Compound A unsuitable for receptor binding studies but valuable in synthetic chemistry workflows .
Compound B : N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide (1f)
  • Key Differences: Substituents: A bromophenyl and 4-methoxybenzyl group replace the fluorophenyl-piperazine-sulfonyl system. However, the absence of a sulfonamide linker may reduce solubility compared to the target compound .

Sulfonamide-Containing Analogs

Compound C : 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (8)
  • Key Differences: Core Structure: Piperidine replaces piperazine, and an isopropylphenoxy group substitutes the fluorophenyl ring. Functional Impact: Piperidine’s reduced basicity compared to piperazine may alter receptor affinity.

Cyclopropane Derivatives

Target Compound vs. Cyclopropanecarboxamide Analogs
  • Conformational Rigidity : The cyclopropane carboxamide in the target compound imposes steric constraints, likely improving selectivity for flat binding pockets (e.g., 5-HT₁A receptors).
  • Comparison to Linear Analogs : Linear alkyl chains (e.g., in Compound C) offer flexibility but may reduce metabolic stability due to increased susceptibility to oxidative degradation.

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight ~450 g/mol (estimated) 410.45 g/mol 388.29 g/mol 394.50 g/mol
Key Substituents 2-Fluorophenyl, sulfonamide Fmoc, acetic acid Bromophenyl, methoxybenzyl Isopropylphenoxy, piperidine
Solubility Moderate (sulfonamide enhances) Low (hydrophobic Fmoc) Low (bromine increases lipophilicity) Moderate (piperidine base)
Receptor Target (Hypothesized) 5-HT/Dopamine receptors N/A (synthetic intermediate) Cannabinoid receptors (structural analogy) Sigma receptors

Research Findings and Trends

  • Fluorophenyl vs. Bromophenyl : Fluorine’s electronegativity may improve binding selectivity through dipole interactions, whereas bromine’s bulkiness could hinder fit in compact binding sites .
  • Sulfonamide Linkers : The sulfonamide group in the target compound likely enhances aqueous solubility compared to ether or ester linkages in analogs like Compound C .
  • Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms facilitate stronger hydrogen bonding, a critical factor in CNS-targeted drugs.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26FN3O4SC_{21}H_{26}FN_3O_4S, with a molecular weight of 435.5 g/mol. The compound features a piperazine ring, a sulfonyl group, and a cyclopropanecarboxamide moiety, which contribute to its unique properties.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptors : It may interact with G-protein-coupled receptors (GPCRs), influencing numerous signaling pathways related to neurotransmission and cardiovascular functions.
  • Ion Channels : The compound has shown potential inhibitory effects on T-type calcium channels, which are involved in muscle contraction and neurotransmitter release .
  • Enzymatic Inhibition : It may inhibit enzymes associated with inflammatory processes or cancer progression, suggesting a role in therapeutic applications against these conditions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antihypertensive Activity : In animal models, particularly spontaneously hypertensive rats, the compound has been observed to lower blood pressure without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism includes inducing apoptosis in tumor cells through oxidative stress pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study on Calcium Channel Inhibition :
    • A series of derivatives were synthesized and tested for their inhibitory activity against T-type calcium channels. The results demonstrated enhanced activity with specific structural modifications, indicating a structure-activity relationship (SAR) that can guide future drug development .
  • Cytotoxicity Evaluation :
    • In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations. Morphological changes indicative of apoptosis were observed, supporting its potential as an anticancer therapeutic .
  • Pharmacokinetics :
    • Biodistribution studies using radiolabeled compounds have provided insights into the pharmacokinetic profiles of similar derivatives, highlighting rapid clearance rates and organ-specific accumulation that could inform dosing regimens for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and sulfonamide-containing intermediates. For example, analogous compounds (e.g., sulfonylpiperazine carboxamides) are prepared by reacting carboxylic acids with amines under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Purification often involves recrystallization (e.g., from ethanol or chloroform for HCl salts) or flash column chromatography using gradients of ethyl acetate/hexanes . Intermediate amines, such as 4-(4-(2-fluorophenyl)piperazin-1-yl)butan-1-amine, are typically synthesized via nucleophilic substitution or reductive amination .

Q. Which spectroscopic and analytical methods are most effective for structural characterization and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming regiochemistry and substituent integration (e.g., distinguishing piperazine protons at δ 2.5–3.5 ppm and aromatic fluorophenyl signals) .
  • XRPD (X-ray powder diffraction) : Validates crystalline form and polymorphism, particularly for salt forms (e.g., HCl or oxalate salts) .
  • TGA/DSC : Assess thermal stability and decomposition profiles, ensuring batch consistency .
  • Elemental analysis : Confirms stoichiometry of salts and hydrates .

Q. What in vitro assays are used to evaluate the biological activity of sulfonylpiperazine carboxamide derivatives?

  • Methodological Answer : Common assays include:

  • Receptor binding assays : Radioligand displacement studies (e.g., using [³H]spiperone for dopamine D2/D3 receptor affinity) .
  • Enzyme inhibition assays : Measurement of IC50 values via fluorescence or colorimetric readouts (e.g., viral protease inhibition, as in plaque reduction assays) .
  • Cytotoxicity screening : HEK cell viability assays to identify off-target effects .

Advanced Research Questions

Q. How does the fluorine substituent's position (ortho vs. para) on the phenyl ring influence receptor binding affinity and selectivity?

  • Methodological Answer : Comparative SAR studies using analogs with fluorophenyl regioisomers (e.g., 2-fluorophenyl vs. 4-fluorophenyl) reveal steric and electronic effects. Ortho-substitution may enhance D3 receptor selectivity due to steric hindrance at bulkier binding pockets, while para-substitution improves solubility but reduces affinity . Docking simulations (e.g., Glide or AutoDock) can predict binding modes and guide optimization .

Q. How can contradictions between high in vitro activity and low in vivo efficacy be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Strategies include:

  • Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., sulfonamide cleavage) .
  • Bioavailability enhancement : Formulation with cyclodextrins or lipid nanoparticles to improve solubility .
  • PET radioligand analogs : Use of 18F-labeled derivatives (e.g., 18F-Mefway) for in vivo receptor occupancy quantification .

Q. What role does the cyclopropanecarboxamide moiety play in modulating pharmacokinetic properties?

  • Methodological Answer : The cyclopropane ring increases metabolic stability by reducing oxidative metabolism (e.g., cytochrome P450-mediated degradation) while maintaining moderate lipophilicity (clogP ~2–3). Substitution with bulkier groups (e.g., methylcyclopropane) can further enhance blood-brain barrier penetration for CNS targets .

Q. What computational methods predict the compound's binding mode to target receptors, and how do they guide optimization?

  • Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example, piperazine sulfonamides show hydrogen bonding with aspartate residues in dopamine receptors, while fluorophenyl groups engage in π-π stacking . QSAR models using Hammett constants or steric parameters optimize substituent effects .

Q. How are enantiomeric purity challenges addressed during synthesis, and what resolution techniques are applicable?

  • Methodological Answer : Chiral intermediates (e.g., 4-amino-1-(piperazinyl)butan-2-ol) require asymmetric synthesis or resolution. Techniques include:

  • Chiral HPLC : Using columns like Chiralpak AD-H for separation .
  • Diastereomeric salt formation : Tartaric acid derivatives for crystallization .

Methodological Notes

  • Data Contradiction Analysis : Conflicting results (e.g., high affinity vs. low efficacy) warrant orthogonal assays (e.g., functional cAMP assays vs. binding studies) and PK/PD modeling .
  • Dose-Response Design : Use 8–12 concentration points in triplicate, normalized to controls (e.g., DMSO), with nonlinear regression (GraphPad Prism) for IC50 calculation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.